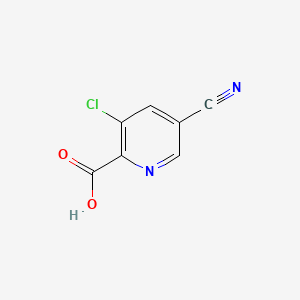
5-アミノレブリン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .科学的研究の応用
農林業における用途
5-アミノレブリン酸 (5-ALA) は、植栽業界で様々な用途があります {svg_1}. 濃度が 838 mg L −1 (約 5 mmol L −1) を超えると、生物農薬、殺菌剤、除草剤として使用できます {svg_2}. 植物の健康と強健さを促進し、化学肥料と農薬の使用を減らし、生態環境、人間の生産、生活条件の改善に役立ちます {svg_3}.
植物成長調節
ALA 濃度が 100~300 mg L −1 の場合、果樹園の春の余剰花を間引き、成熟前に果実の色付けを促進するために使用できます {svg_4}. 濃度が 100 mg L −1 未満、特に 10 mg L −1 を超えない場合、ALA は種子の発芽、植物 (根と茎を含む) の成長を促進し、ストレス耐性を高め、作物の収量を増やし、製品の品質を向上させる新しい植物成長調節剤として使用できます {svg_5}.
光合成調節
光合成において、ALA はプロセス全体の調節に関与しています {svg_6}. 光合成に不可欠なクロロフィルなどのテトラピロールの生合成に重要な役割を果たします {svg_7}.
ストレス耐性
ALA は、NO/H2O2 シグナルネットワークを通じて、植物の予防および保護システムを誘導します {svg_8}. これにより、植物はストレス耐性を高め、悪環境条件に対する耐性を高めます {svg_9}.
二次代謝
二次代謝において、ALA は、転写因子または機能タンパク質をコードする多くの遺伝子発現を調節し、アントシアニンとフラボノールの生合成と蓄積を促進します {svg_10}. これにより、果物や野菜の色と栄養価が高まります {svg_11}.
医療用途
5-ALA は、腫瘍やその他の疾患の治療に成功裏に使用されています {svg_12}. これは、強力な光増感剤であるプロトポルフィリン IX に変換され、光感受性を引き起こします {svg_13}.
動物飼料添加物
5-ALA は、家畜の鉄の状態と免疫応答を改善するために、動物飼料添加物としても使用されています {svg_14}. これは、家畜の全体的な健康と生産性に貢献できます {svg_15}.
光線力学療法
5-ALA は、パジェット病やヒトパピローマウイルス (HPV) 感染関連の尖圭コンジローマなど、疾患の光線力学療法で重要な役割を果たしています {svg_16}. これは、転移性リンパ節の、プロトポルフィリン IX (PPIX) 依存性蛍光診断のための誘導試薬として研究されています {svg_17}.
作用機序
Target of Action
5-Amino-15N-Levulinic Acid HCl, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . Its primary targets are cells in the skin where it is applied, and it plays a crucial role in the synthesis of heme, a component of hemoglobin .
Mode of Action
The mode of action of ALA involves its metabolic conversion to protoporphyrin IX (PpIX), which accumulates in the skin . This process is known as photosensitization . PpIX is a photosensitizer that, when exposed to light of a certain wavelength, leads to the production of reactive oxygen species that can damage cells .
Biochemical Pathways
ALA is an intermediate in the heme biosynthesis pathway . It is produced from succinyl-CoA and glycine, and it is the precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The biosynthesis of ALA involves multiple regulatory points that are affected by positive and negative factors .
Pharmacokinetics
It is known that it has a bioavailability of 50-60% after an oral dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ALA and their impact on its bioavailability are areas of ongoing research.
Result of Action
The result of ALA’s action is the damage and death of targeted cells. This is particularly useful in the treatment of conditions like actinic keratosis, where the goal is to remove abnormal skin cells . It is also used to visualize gliomas during surgery .
Action Environment
The action of ALA is influenced by environmental factors such as light and temperature. For example, the effectiveness of ALA in photodynamic therapy depends on the intensity and wavelength of the light used . Additionally, the stability of ALA may be affected by factors such as pH and temperature, although more research is needed in this area.
Safety and Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-AMINO-15N-LEVULINIC ACID HCL can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the protection of the carboxylic acid group, the introduction of the amino group, and the deprotection of the carboxylic acid group.", "Starting Materials": [ "Levulinic acid", "Ammonia", "Hydrochloric acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Dichloromethane" ], "Reaction": [ { "Step 1": "Protection of the carboxylic acid group", "Reactants": [ "Levulinic acid", "DCC", "NHS", "DIPEA", "Dichloromethane" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "NHS ester of levulinic acid" }, { "Step 2": "Introduction of the amino group", "Reactants": [ "NHS ester of levulinic acid", "Ammonia", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-LEVULINIC ACID METHYL ESTER" }, { "Step 3": "Deprotection of the carboxylic acid group", "Reactants": [ "5-AMINO-LEVULINIC ACID METHYL ESTER", "Hydrochloric acid", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-15N-LEVULINIC ACID HCL" } ] } | |
CAS番号 |
116571-80-3 |
分子式 |
C5H10ClNO3 |
分子量 |
168.582 |
IUPAC名 |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChIキー |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
同義語 |
5-AMINO-15N-LEVULINIC ACID HCL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



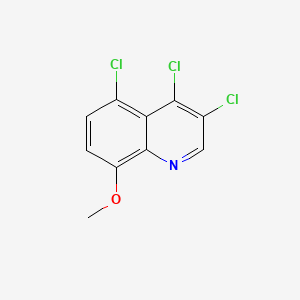
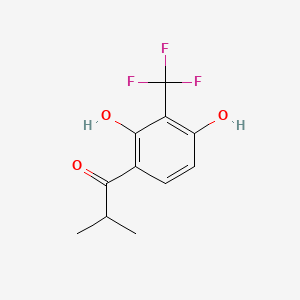

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
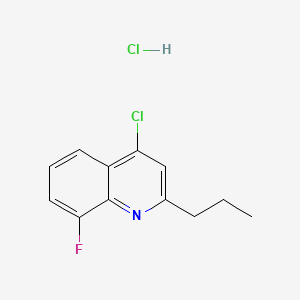
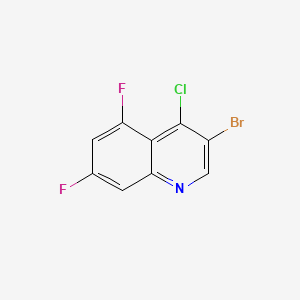
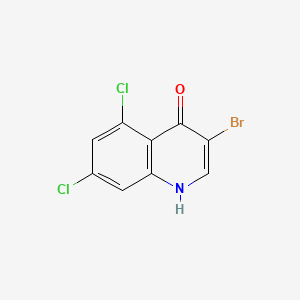
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
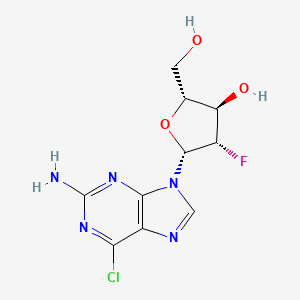
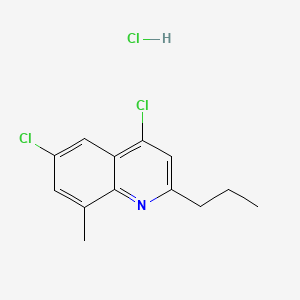
![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)


